molecular formula C18H11ClN4O4 B2912790 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 921100-83-6

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2912790
CAS No.: 921100-83-6
M. Wt: 382.76
InChI Key: AEOBNHKSTINVQN-UHFFFAOYSA-N
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Description

The compound N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a 1,3,4-oxadiazole derivative featuring a 2-chlorophenyl substituent at position 5 of the oxadiazole ring and a 1,3-dioxoisoindolin-2-yl group attached via a thioacetamide linkage.

1,3,4-Oxadiazoles are heterocyclic scaffolds known for their metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O4/c19-13-8-4-3-7-12(13)15-21-22-18(27-15)20-14(24)9-23-16(25)10-5-1-2-6-11(10)17(23)26/h1-8H,9H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOBNHKSTINVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an oxadiazole ring and an isoindoline moiety. Its molecular formula is C14H11ClN4O3C_{14}H_{11}ClN_{4}O_{3}, with a molecular weight of approximately 350.78 g/mol. The presence of the 2-chlorophenyl group is critical for its biological activity.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens. Studies have shown effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans using disk diffusion methods .
  • Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties. In vitro studies have indicated selective cytotoxic effects on cancer cell lines without affecting normal cells. For instance, it demonstrated significant inhibition of cell proliferation in human breast cancer cell lines .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models . This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, enhancing mitochondrial function under conditions of glucose deprivation .

The mechanisms through which N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exerts its effects include:

  • Inhibition of Key Enzymes : The compound has been reported to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . This inhibition leads to reduced levels of inflammatory mediators.
  • Cell Cycle Regulation : It interacts with proteins that regulate the cell cycle, potentially causing cell cycle arrest in cancer cells .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
AntimicrobialDisk diffusionEffective against S. aureus and C. albicans
AntitumorIn vitro assaysSelective cytotoxicity on MDA-MB-231 cells
NeuroprotectionOxygen-glucose deprivation modelEnhanced mitochondrial function

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazole-acetamide derivatives, highlighting key substituents and properties:

Compound Name Oxadiazole Substituent Acetamide Substituent Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity Reference
Target Compound 2-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Not reported Expected C=O (1700–1750 cm⁻¹), C-S (621 cm⁻¹) Hypothesized enzyme inhibition
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide 2-Chlorophenyl p-Tolyl Not reported N-H (3210 cm⁻¹), aromatic C-H (3046 cm⁻¹) Not tested
N-(4-Chlorophenyl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide 4-Chlorophenyl 4-Chlorophenyl 206–208 C-S (621 cm⁻¹), N-H (3210 cm⁻¹) Antimicrobial
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (1H-Indol-3-yl)methyl Benzothiazol-2-yl 200.9–201.7 C=O (1685 cm⁻¹), N-H (3280 cm⁻¹) Anticancer
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 5-Bromobenzofuran-2-yl 4-Fluorophenyl Not reported C-F (1220 cm⁻¹), C=O (1695 cm⁻¹) Tyrosinase inhibition

Key Observations :

  • Bulky substituents like benzothiazole or indole increase molecular weight and may influence steric interactions in biological systems . The 1,3-dioxoisoindolin group in the target compound introduces two carbonyl groups, which could enhance hydrogen-bonding interactions compared to simpler aryl substituents .
  • Spectral Data :
    • IR spectra of analogs show consistent C=O (1685–1750 cm⁻¹) and C-S (621 cm⁻¹) stretches, confirming thioacetamide and oxadiazole linkages .
    • NMR data for indole-based derivatives reveal characteristic indole proton signals at δ 6.8–7.8 ppm and methylene bridges at δ 4.3–4.5 ppm .

Comparison with Analog Syntheses :

  • Ultrasound-Assisted Synthesis : Derivatives with benzofuran substituents were synthesized using ultrasonic irradiation, reducing reaction time from hours to minutes .
  • Conventional Methods : Most analogs (e.g., indole- or chlorophenyl-substituted) were synthesized via reflux in polar aprotic solvents like DMF or dioxane .

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